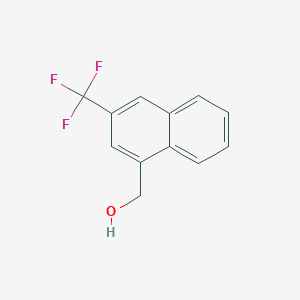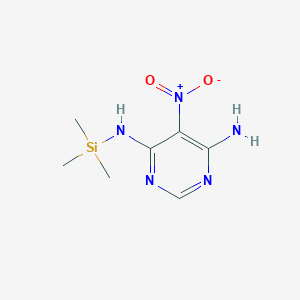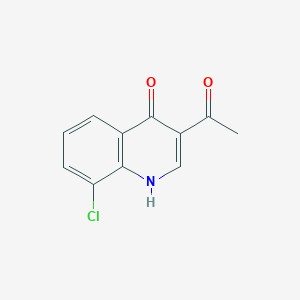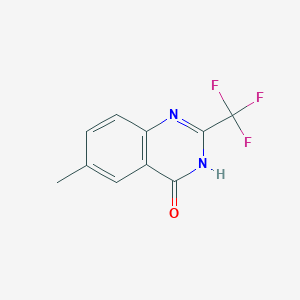
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol is a chiral compound that belongs to the class of chromans Chromans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol typically involves several steps, starting from commercially available precursors. One common method involves the use of a lipase-mediated resolution protocol to achieve the desired enantiomeric purity . The process includes the preparation of intermediate compounds through ring-closing metathesis and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The goal is to produce the compound with high purity and enantiomeric excess while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-Dimethylhexane: Another chiral compound with similar stereochemistry but different functional groups.
(3R,4S)-4-Methyl-3-hexanol: A pheromone with a similar chiral center arrangement.
Uniqueness
What sets (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol apart is its unique combination of a chroman ring system with specific methoxy and diol functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82864-22-0 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3R,4S)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11+/m0/s1 |
InChI Key |
VYQZZUGIBSTOAP-WDEREUQCSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)







![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)

